molecular formula C20H24FN3O4S B4438764 N-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-METHOXY-1-BENZENESULFONAMIDE

N-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-METHOXY-1-BENZENESULFONAMIDE

Cat. No.: B4438764
M. Wt: 421.5 g/mol
InChI Key: OKYRMCBELUIMDW-UHFFFAOYSA-N
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Description

N-{3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}-4-methoxy-1-benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a benzenesulfonamide moiety, and a methoxy group

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-18-6-8-19(9-7-18)29(26,27)22-11-10-20(25)24-14-12-23(13-15-24)17-4-2-16(21)3-5-17/h2-9,22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRMCBELUIMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}-4-methoxy-1-benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}-4-methoxy-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}-4-methoxy-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-{3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}-4-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity, while the benzenesulfonamide moiety contributes to its potential as a pharmacophore .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-METHOXY-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-METHOXY-1-BENZENESULFONAMIDE

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